tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS: 1240301-66-9) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₅H₁₉ClN₄O₂ and a molecular weight of 322.79 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 4-chloro-pyrrolo[2,3-d]pyrimidine moiety and a tert-butyl carbamate group at the 1-position of pyrrolidine. Key physicochemical properties include a predicted boiling point of 467.3±45.0°C, density of 1.37±0.1 g/cm³, and a pKa of 3.05±0.30 . It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development due to the pyrrolo[2,3-d]pyrimidine scaffold’s affinity for ATP-binding pockets .
Properties
IUPAC Name |
tert-butyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWQLZSDXUPRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H19ClN4O2
- Molecular Weight : 322.79 g/mol
- IUPAC Name : this compound
- CAS Number : 1240301-66-9
The structural characteristics of this compound include a pyrrolidine core linked to a pyrrolo[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of related pyrrolopyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. One study demonstrated that certain derivatives exhibited significant reductions in inflammation markers when tested on RAW264.7 cells stimulated with lipopolysaccharides (LPS) . Such findings suggest that this compound may possess similar properties, warranting further investigation.
Antiproliferative Activity
Pyrrolopyrimidine derivatives have shown promise as antiproliferative agents against various cancer cell lines. Research indicates that modifications to the pyrrolidine structure can enhance selectivity and potency against specific kinases involved in cancer pathways. For example, a related compound demonstrated significant inhibition of PKB (Protein Kinase B), which plays a crucial role in cell growth and survival . This suggests that this compound may also exhibit antiproliferative effects through similar mechanisms.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies can provide insights into its binding affinities and potential inhibitory effects on key enzymes involved in inflammatory responses and cancer progression .
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of this compound. For instance, testing its effects on cell viability and proliferation in various cancer cell lines can elucidate its therapeutic potential. Preliminary results from related compounds indicate that they can induce apoptosis and inhibit cell cycle progression .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antiviral Properties :
-
Neurological Applications :
- There is emerging evidence that pyrrolidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety . The unique structure of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate may enhance its efficacy in this area.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrrolidine ring.
- Introduction of the chloro-pyrrolo moiety via nucleophilic substitution reactions.
This compound can also serve as a precursor for further derivatization to enhance its pharmacological profile.
Case Studies
- Case Study on Anticancer Activity :
- Antiviral Screening :
Comparison with Similar Compounds
Key Findings :
- Iodo-substituted analogs (e.g., ) exhibit higher molecular weights and are pivotal in Suzuki-Miyaura couplings for further derivatization.
- Polar substituents (e.g., tetrahydrofuran-4-carbonyl) may optimize solubility for in vivo applications .
Heterocyclic Ring Variations
The nature of the heterocyclic ring attached to the pyrrolo[2,3-d]pyrimidine core impacts conformational flexibility and pharmacokinetics:
Key Findings :
- Direct ester analogs (e.g., ) lack the pyrrolidine ring, simplifying the structure but reducing opportunities for stereochemical modulation.
Fused Ring System Modifications
Variations in the fused pyrimidine ring system alter electronic properties and synthetic utility:
Key Findings :
Preparation Methods
Core Reaction Sequence
The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the 4-position with a chlorine atom. Subsequent steps involve introducing the pyrrolidine moiety through a BOC-protected intermediate:
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Chlorination of Pyrrolo[2,3-d]Pyrimidine :
-
Pyrrolidine Coupling :
-
The chlorine atom at the 4-position is displaced by a pyrrolidine derivative. Specifically, 1-BOC-3-(toluene-4-sulfonyloxy)pyrrolidine reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours.
-
-
Deprotection and Isolation :
Optimization of Key Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes nucleophilicity of pyrrolidine |
| Base | Cs₂CO₃ (2.5 equiv) | Enhances deprotonation without side reactions |
| Temperature | 90°C | Balances reaction rate and decomposition |
Substituting DMF with acetonitrile or toluene reduces yields by 15–20%, likely due to poorer solubility of the intermediates.
Catalytic Additives
While the base reaction proceeds without catalysts, adding catalytic iodide salts (e.g., KI, 0.1 equiv) accelerates the substitution step via a halogen-exchange mechanism. This modification reduces reaction time to 8–10 hours while maintaining yields >75%.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity, with a retention time of 12.3 minutes.
Physicochemical Properties
The compound’s physical properties guide handling and storage protocols:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | High-resolution MS |
| Molecular Weight | 322.79 g/mol | Calculated |
| Boiling Point | 467.3±45.0°C (Predicted) | Computational model |
| Density | 1.37±0.1 g/cm³ | Estimated |
| pKa | 3.05±0.30 | Potentiometric titration |
Challenges and Scalability
Regioselectivity Concerns
Competing substitution at the 2- and 4-positions of the pyrrolo[2,3-d]pyrimidine core necessitates precise stoichiometric control. Excess pyrrolidine derivative (1.2 equiv) minimizes byproduct formation, ensuring >90% regioselectivity for the 4-chloro adduct.
Large-Scale Production
Scaling beyond laboratory batches introduces challenges:
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Solvent Volume : Reducing DMF usage by 30% via dropwise addition maintains yield while lowering costs.
-
Purification : Switching from column chromatography to recrystallization (ethyl acetate/hexane) improves throughput but reduces purity to 85–90%.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine and pyrrolo[2,3-d]pyrimidine precursors. For example, analogous tert-butyl-protected pyrrolo[2,3-d]pyrimidine derivatives are synthesized using dichloromethane (DCM) as a solvent with triethylamine (TEA) as a base at 0–20°C . Optimization may involve:
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in esterification or coupling steps .
- Temperature control : Maintaining low temperatures (0–20°C) minimizes side reactions during sensitive steps like Boc protection .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .
Q. How can researchers characterize the physical and chemical properties of this compound, and what analytical techniques are critical?
Methodological Answer : Key characterization methods include:
- Spectroscopy :
- NMR (¹H/¹³C) to confirm regioselectivity of the pyrrolidine and pyrimidine moieties .
- LC-MS for purity assessment and molecular weight verification (expected MW: ~353.8 g/mol based on analogs) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (analogs show stability up to 250°C) .
- Solubility profiling : Test in DMSO, DCM, and aqueous buffers (analogs are typically soluble in polar aprotic solvents) .
Table 1 : Representative Physical Properties (Based on Analogous Compounds)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | ~353.8 g/mol | |
| Boiling Point | ~363°C (estimated) | |
| Density | 1.3±0.1 g/cm³ |
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity observed in analogs) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
- Emergency protocols : Immediate eye washing and decontamination with water in case of exposure .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the 4-chloro group in pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution vs. stability under basic conditions) can arise from electronic effects of substituents. To address this:
- Computational modeling : Use DFT calculations to map electron density at the C4 position, predicting sites for Suzuki-Miyaura coupling or amination .
- Experimental validation : Compare reaction outcomes under varying conditions (e.g., Pd-catalyzed coupling at 80°C vs. thermal stability tests) .
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate species that may explain divergent pathways .
Q. What strategies are effective for designing analogs of this compound to improve bioactivity or solubility?
Methodological Answer :
- Scaffold modification : Replace the tert-butyl group with hydrophilic moieties (e.g., PEG chains) to enhance aqueous solubility .
- Heterocycle substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C5 position to modulate kinase inhibition potency .
- Prodrug approaches : Link the pyrrolidine nitrogen to enzymatically cleavable groups (e.g., acetyl) for targeted release .
Table 2 : Structural Modifications and Observed Effects (Based on Analogs)
| Modification Site | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| Pyrrolidine C3 | -OH | Increased solubility | |
| Pyrimidine C5 | -I | Enhanced electrophilicity |
Q. How can researchers validate the stability of this compound under physiological conditions for in vitro studies?
Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Plasma stability : Expose to human plasma (37°C, 1–6 hours) and quantify intact compound using calibrated MS/MS .
- Light sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess photodegradation .
Q. What mechanistic insights explain the compound’s role in kinase inhibition, and how can binding affinity be quantified?
Methodological Answer :
- Molecular docking : Use X-ray crystallography data of analogous pyrrolo[2,3-d]pyrimidines (e.g., PDB entries) to model ATP-binding site interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with recombinant kinases (e.g., JAK2 or EGFR) .
- Cellular assays : Quantify IC₅₀ values in kinase-dependent cell lines (e.g., Ba/F3-JAK2) using luminescence-based proliferation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
